molecular formula C16H13BrO3 B2380979 1-(3-Bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione CAS No. 1630763-63-1

1-(3-Bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione

Cat. No.: B2380979
CAS No.: 1630763-63-1
M. Wt: 333.181
InChI Key: AHJJBBIGWFLSIY-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione is an organic compound that features both bromine and hydroxyl functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione typically involves the following steps:

    Aldol Condensation: The formation of the propane-1,3-dione backbone can be accomplished through an aldol condensation reaction between appropriate aldehyde and ketone precursors under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and aldol condensation reactions, optimized for yield and purity. Specific details would depend on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl groups in the propane-1,3-dione backbone can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols, often in polar aprotic solvents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating biological pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromophenyl)-2-(2-hydroxyphenyl)ethanone: Similar structure but with a shorter carbon chain.

    1-(3-Bromophenyl)-3-(4-hydroxyphenyl)propane-1,3-dione: Similar structure but with a different position of the hydroxyl group.

Properties

IUPAC Name

1-(3-bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO3/c1-10-5-6-13(15(19)7-10)16(20)9-14(18)11-3-2-4-12(17)8-11/h2-8,19H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJJBBIGWFLSIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CC(=O)C2=CC(=CC=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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